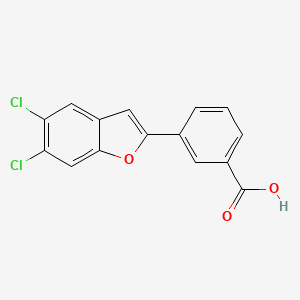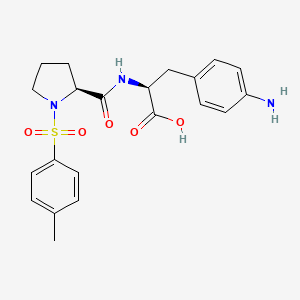
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an aminophenyl group, a tosylpyrrolidine moiety, and a carboxamido propanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the tosylpyrrolidine intermediate, followed by the introduction of the aminophenyl group and the carboxamido propanoic acid moiety. Common reagents used in these reactions include tosyl chloride, pyrrolidine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aminophenyl group.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted tosylpyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(4-Aminophenyl)-2-((S)-1-benzylpyrrolidine-2-carboxamido)propanoic acid
- (S)-3-(4-Aminophenyl)-2-((S)-1-methylpyrrolidine-2-carboxamido)propanoic acid
Uniqueness
(S)-3-(4-Aminophenyl)-2-((S)-1-tosylpyrrolidine-2-carboxamido)propanoic acid is unique due to the presence of the tosyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents.
Eigenschaften
| 220149-81-5 | |
Molekularformel |
C21H25N3O5S |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(2S)-3-(4-aminophenyl)-2-[[(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C21H25N3O5S/c1-14-4-10-17(11-5-14)30(28,29)24-12-2-3-19(24)20(25)23-18(21(26)27)13-15-6-8-16(22)9-7-15/h4-11,18-19H,2-3,12-13,22H2,1H3,(H,23,25)(H,26,27)/t18-,19-/m0/s1 |
InChI-Schlüssel |
ZQGICLFAYLMLMC-OALUTQOASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)N)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


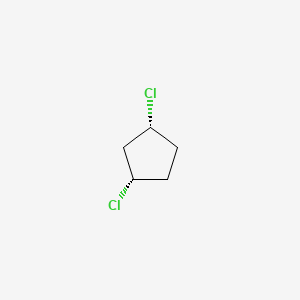

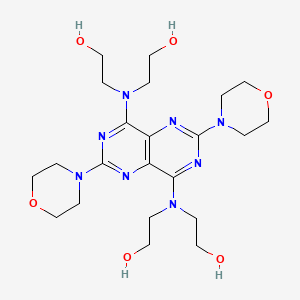
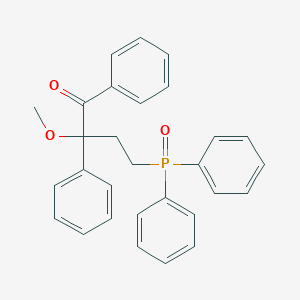

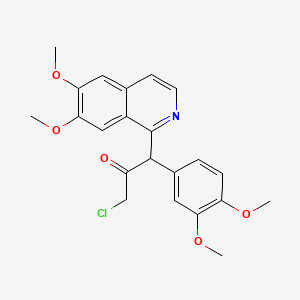

![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)

